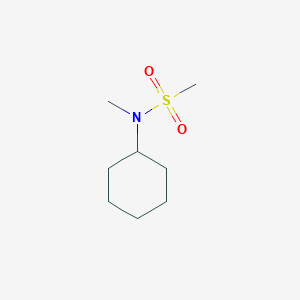
2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly known as FDIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of FDIM involves its interaction with various receptors and enzymes in the body. FDIM has been found to bind to the active site of glutamate receptors and modulate their activity, leading to a decrease in excitotoxicity and neuroinflammation. FDIM has also been found to enhance the activity of dopamine receptors by increasing the release of dopamine in the brain.
Biochemical and Physiological Effects
FDIM has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that FDIM exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. In vivo studies have shown that FDIM enhances cognitive function and memory in animal models of Alzheimer's disease and improves motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FDIM has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, FDIM also has some limitations, including its limited solubility in water and its potential to interact with other receptors and enzymes in the body, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for research on FDIM, including the development of more efficient synthesis methods, the identification of novel targets for FDIM, and the evaluation of its potential therapeutic applications in various neurological disorders. Additionally, further research is needed to elucidate the long-term effects of FDIM on the body and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, FDIM is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of FDIM has been optimized to yield high purity and high yield. FDIM has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. The mechanism of action of FDIM involves its interaction with various receptors and enzymes in the body. FDIM has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, FDIM also has some limitations. There are several future directions for research on FDIM, including the development of more efficient synthesis methods, the identification of novel targets for FDIM, and the evaluation of its potential therapeutic applications in various neurological disorders.
Synthesemethoden
FDIM can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with methyl acrylate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the cyclization of the intermediate product with phthalic anhydride to yield FDIM. This synthesis method has been optimized to yield high purity and high yield of FDIM.
Wissenschaftliche Forschungsanwendungen
FDIM has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, FDIM has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In pharmacology, FDIM has been found to modulate the activity of glutamate receptors, which are involved in various neurological disorders such as Alzheimer's disease and epilepsy. In neuroscience, FDIM has been shown to enhance the activity of dopamine receptors, which are involved in reward and motivation pathways.
Eigenschaften
Produktname |
2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C16H16FNO2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H16FNO2/c1-9-7-13-14(8-10(9)2)16(20)18(15(13)19)12-5-3-11(17)4-6-12/h3-6,13-14H,7-8H2,1-2H3 |
InChI-Schlüssel |
QBXQHNNYWQIYEP-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)F)C |
Kanonische SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)






![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)




![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)